molecular formula C19H25F3N2O4 B14240996 [(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester CAS No. 211873-74-4

[(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester

Cat. No.: B14240996
CAS No.: 211873-74-4
M. Wt: 402.4 g/mol
InChI Key: ZWCVIYWGMITRTD-GJZGRUSLSA-N
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Description

[(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structural features, which include a trifluoromethyl group and a benzyl ester moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of a suitable amine with a trifluoromethyl ketone to form the corresponding amide. This intermediate is then subjected to esterification with benzyl alcohol under acidic or basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

[(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, methyl ester
  • [(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, ethyl ester

Uniqueness

The presence of the benzyl ester moiety in [(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester distinguishes it from similar compounds. This structural feature imparts unique reactivity and stability, making it particularly valuable in synthetic applications and pharmaceutical research .

Properties

CAS No.

211873-74-4

Molecular Formula

C19H25F3N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

benzyl N-[(2S)-3-methyl-1-oxo-1-[[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]amino]butan-2-yl]carbamate

InChI

InChI=1S/C19H25F3N2O4/c1-11(2)14(16(25)19(20,21)22)23-17(26)15(12(3)4)24-18(27)28-10-13-8-6-5-7-9-13/h5-9,11-12,14-15H,10H2,1-4H3,(H,23,26)(H,24,27)/t14-,15-/m0/s1

InChI Key

ZWCVIYWGMITRTD-GJZGRUSLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)C(F)(F)F)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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